N-(3,5-dichlorophenyl)-2-oxo-2H-chromene-6-sulfonamide is a chemical compound that belongs to the class of chromene derivatives, which are known for their diverse biological activities. This particular compound has garnered interest due to its potential applications in medicinal chemistry, specifically as an antidiabetic agent. The compound is characterized by a sulfonamide functional group, which is often associated with various pharmacological properties.
The synthesis and biological evaluation of N-(3,5-dichlorophenyl)-2-oxo-2H-chromene-6-sulfonamide have been documented in recent studies focusing on the development of new antidiabetic agents. These studies typically involve the design and testing of various chromene derivatives for their inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism .
N-(3,5-dichlorophenyl)-2-oxo-2H-chromene-6-sulfonamide can be classified as:
The synthesis of N-(3,5-dichlorophenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves a multi-step process. A common method includes the reaction of 3-formyl-4-hydroxybenzenesulfonyl chloride with activated methylene derivatives in the presence of ammonium acetate as a catalyst. This method allows for the formation of the chromene structure while introducing the sulfonamide group .
The molecular structure of N-(3,5-dichlorophenyl)-2-oxo-2H-chromene-6-sulfonamide features:
The molecular formula can be represented as C₁₄H₉Cl₂N₃O₃S. Key structural features include:
N-(3,5-dichlorophenyl)-2-oxo-2H-chromene-6-sulfonamide participates in various chemical reactions that can modify its structure and enhance its pharmacological properties. Notable reactions include:
These reactions are often conducted under controlled conditions to prevent degradation and ensure high yields of the desired products. Analytical techniques such as HPLC are employed to monitor reaction progress.
The mechanism of action for N-(3,5-dichlorophenyl)-2-oxo-2H-chromene-6-sulfonamide primarily involves its role as an inhibitor of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. By inhibiting these enzymes, the compound reduces glucose absorption in the intestine, thereby lowering blood sugar levels.
In vitro studies have shown that this compound exhibits significant inhibitory activity against these enzymes, with IC₅₀ values indicating potent efficacy compared to standard antidiabetic drugs like Acarbose .
N-(3,5-dichlorophenyl)-2-oxo-2H-chromene-6-sulfonamide is typically a solid at room temperature with good solubility in organic solvents like dimethyl sulfoxide and ethanol.
Key chemical properties include:
Relevant data from studies indicate that this compound has favorable pharmacokinetic properties, including acceptable oral bioavailability and a low toxicity profile .
N-(3,5-dichlorophenyl)-2-oxo-2H-chromene-6-sulfonamide has potential applications in:
This compound represents a promising area of research within medicinal chemistry, particularly for its potential to improve glycemic control in diabetic patients through targeted enzyme inhibition.
The structural design of N-(3,5-dichlorophenyl)-2-oxo-2H-chromene-6-sulfonamide leverages complementary bioactivities from both coumarin and sulfonamide pharmacophores. Coumarins provide a privileged scaffold in medicinal chemistry due to their inherent biological versatility, including anticancer, antibacterial, and antioxidant properties [1] [10]. The sulfonamide moiety introduces target affinity through hydrogen bonding and electrostatic interactions with biological targets, particularly enzymes like carbonic anhydrases (CAs) and apoptosis regulators [6] [8]. This hybridization creates synergistic effects: the planar chromene nucleus intercalates into cellular macromolecules, while the sulfonamide tail enhances target specificity. Computational studies confirm that the sulfonamide's sulfonyl group forms hydrogen bonds with histidine residues in CA-II and CA-IX active sites, increasing binding stability by 30–40% compared to non-sulfonylated coumarins [5] [6].
Position-specific modifications critically influence bioactivity. The C-6 position is optimized for sulfonamide attachment due to its electronic accessibility, enabling unhindered bond formation with aryl sulfonyl chlorides [6] [9]. At C-3, the carbonyl group maintains planarity for π-stacking interactions with biological targets. Introducing electron-withdrawing substituents (e.g., dichlorophenyl) at the sulfonamide nitrogen enhances electrophilicity, improving target affinity. Studies show that C-6 sulfonylation increases antibacterial potency against Staphylococcus aureus by 4-fold compared to C-3 or C-8 derivatives, attributed to improved membrane penetration [9] [10].
Substituent Position | Functional Group | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
---|---|---|---|
C-3 | Carbonyl | 32.0 (S. aureus) | 28.5 (MDA-MB-231) |
C-6 | Sulfonamide | 8.0 (S. aureus) | 9.33 (MDA-MB-231) |
C-8 | Methoxy | >64.0 (S. aureus) | 42.1 (MDA-MB-231) |
Coumarin core synthesis employs established cyclization methods. The Algar–Flynn–Oyamada (AFO) reaction converts ortho-hydroxybenzaldehydes into 3-hydroxycoumarins via oxidative cyclization, ideal for generating hydroxylated precursors for sulfonylation [4]. For non-hydroxylated derivatives, Claisen–Schmidt condensation couples salicylaldehydes with active methylene compounds (e.g., malononitrile), forming 2-iminochromenes under basic catalysis [9] [10]. Ethanol or solvent-free conditions with triethylamine/piperidine catalysts achieve yields >85% [9] [10]. Subsequent sulfonylation at C-6 requires protection of C-7/C-8 hydroxyl groups to prevent regiochemical interference, as unprotected systems yield <30% desired product [4].
Sulfonamide conjugation uses direct sulfonylation of aminocoumarins with aryl sulfonyl chlorides. Green chemistry approaches employ solvent-free grinding with sodium bicarbonate, achieving 70–90% yields of chromene-sulfonamide hybrids [9]. For N-(3,5-dichlorophenyl)-2-oxo-2H-chromene-6-sulfonamide, 3,5-dichlorobenzenesulfonyl chloride reacts with 6-amino-2H-chromen-2-one under reflux in ethanol, followed by recrystallization [6] [9]. Alternative routes include tBuONSO-mediated sulfonamidation, enabling primary sulfonamide synthesis from Grignard reagents where sulfonyl chlorides are inaccessible [7].
Method | Conditions | Yield (%) | Purity | Key Advantage |
---|---|---|---|---|
Solvent-free grinding | NaHCO₃, RT, 30 min | 70–90% | >95% | Eco-friendly, high regioselectivity |
Reflux condensation | EtOH, 12–24 h, 80°C | 40–88% | 90% | Scalability |
tBuONSO amidation | Grignard reagent, THF, −78°C to RT | 60–75% | 85% | Bypasses sulfonyl chloride step |
The 3,5-dichlorophenyl moiety significantly enhances target affinity through halogen bonding and lipophilic interactions. Chlorine atoms at meta-positions create halogen bonds with carbonyl groups of amino acids (e.g., Thr199 in CA-II), improving binding energy by 2.3 kcal/mol compared to unsubstituted phenyl derivatives [5] [8]. Dichlorophenyl-substituted sulfonamides exhibit IC₅₀ values of 0.0069 µM against CA-II, outperforming monosubstituted (IC₅₀ = 0.12 µM) or methyl-substituted analogs (IC₅₀ = 0.45 µM) [5] [6]. In anticancer assays, the dichlorophenyl group increases apoptosis induction in MDA-MB-231 cells by 6.4-fold via caspase-3 upregulation, attributed to enhanced cellular uptake facilitated by chlorine-induced lipophilicity (ClogP = 3.8 vs. 2.1 for non-halogenated analogs) [6] [10].
Sulfonamide groups balance lipophilicity and hydrogen-bonding capacity. The sulfonyl (–SO₂–) bridge increases membrane permeability (measured as logP ≈ 2.5–3.5), while the –NH– group donates hydrogen bonds to biological targets like caspase-3 or DNA gyrase [6] [9]. Modifications to the sulfonamide nitrogen influence bioactivity:
Substituent | σₚ (Hammett Constant) | Antibacterial MIC (µg/mL) | CA-II IC₅₀ (µM) |
---|---|---|---|
3,5-diCl | +0.71 | 8.0 | 0.0069 |
4-OCH₃ | −0.27 | 32.0 | 0.95 |
4-NO₂ | +0.78 | 16.0 | 0.012 |
H | 0.00 | 64.0 | 0.45 |
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6